4,7-Dichloro-2,1,3-benzothiadiazole
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Overview
Description
2,1,3-Benzothiadiazole, 4,7-dichloro- is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, including light-emitting diodes, organic solar cells, and organic field-effect transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole, 4,7-dichloro- can be synthesized through the bromination of 2,1,3-benzothiadiazole, followed by a substitution reaction to introduce chlorine atoms at the 4 and 7 positions. The bromination is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under reflux conditions . The resulting 4,7-dibromo-2,1,3-benzothiadiazole is then treated with a chlorinating agent, such as thionyl chloride, to yield 2,1,3-benzothiadiazole, 4,7-dichloro- .
Industrial Production Methods
Industrial production of 2,1,3-benzothiadiazole, 4,7-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole, 4,7-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be reduced back to its precursor, 1,2-diaminobenzene, under reducing conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form larger π-conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of base and solvent like toluene or THF.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: 1,2-diaminobenzene.
Coupling Products: Larger π-conjugated systems and polymers.
Scientific Research Applications
2,1,3-Benzothiadiazole, 4,7-dichloro- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,1,3-benzothiadiazole, 4,7-dichloro- is primarily based on its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and participate in various electron transfer processes. The compound interacts with molecular targets through π-π stacking and hydrogen bonding, influencing the electronic properties of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its aromaticity and electron-withdrawing properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A brominated derivative used in similar applications.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
2,1,3-Benzothiadiazole, 4,7-dichloro- is unique due to the presence of chlorine atoms, which enhance its electron-withdrawing ability and reactivity in substitution reactions. This makes it a versatile building block for the synthesis of various advanced materials .
Properties
CAS No. |
2207-34-3 |
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Molecular Formula |
C6H2Cl2N2S |
Molecular Weight |
205.06 g/mol |
IUPAC Name |
4,7-dichloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H |
InChI Key |
MUSCKZMSNWPOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Cl)Cl |
Origin of Product |
United States |
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